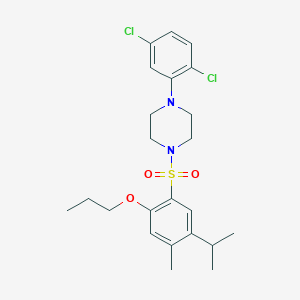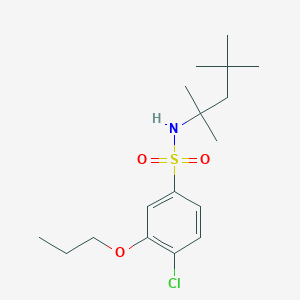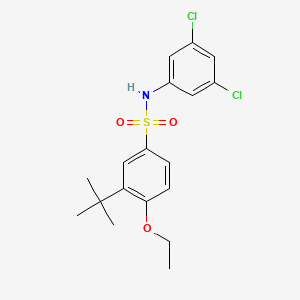
N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide, also known as CDMB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a topic of interest for scientists and researchers.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of inflammation. Additionally, this compound has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been found to have anti-inflammatory and anticonvulsant properties, making it a potential candidate for the treatment of various inflammatory and neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide, including:
1. Further investigation of the mechanism of action of this compound, particularly its interaction with PKC.
2. Development of new formulations of this compound that improve its solubility and bioavailability.
3. Investigation of the potential use of this compound in combination with other cancer therapies to enhance its efficacy.
4. Exploration of the potential use of this compound in the treatment of other diseases, such as epilepsy and inflammatory disorders.
In conclusion, this compound is a sulfonamide compound that has shown promising results in various scientific research studies, particularly in the treatment of cancer. While there are limitations to its use, further investigation of this compound's mechanism of action and potential therapeutic applications could lead to the development of new and effective treatments for various diseases.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide involves a multi-step process that includes the reaction of 5-chloro-2-methylphenylamine with ethyl 2-chloroacetate to form N-(5-chloro-2-methylphenyl)-2-ethoxyacetamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride and triethylamine to produce this compound. The overall yield of this process is around 50%.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to have anti-inflammatory and anticonvulsant properties, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-5-23-16-11-18(17(24-6-2)9-13(16)4)25(21,22)20-15-10-14(19)8-7-12(15)3/h7-11,20H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQOYZMDLTGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)








